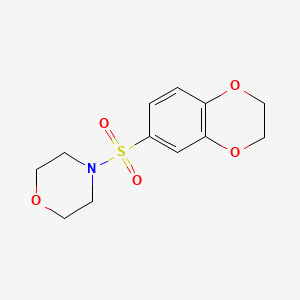

![molecular formula C14H18N2O3S B5600704 1-[(4-Ethoxy-2,3-dimethylphenyl)sulfonyl]-4-methylimidazole](/img/structure/B5600704.png)

1-[(4-Ethoxy-2,3-dimethylphenyl)sulfonyl]-4-methylimidazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Imidazole compounds are widely used in organic synthesis due to their versatile chemical properties . The compound you mentioned seems to be a derivative of imidazole, with various substituents attached to the imidazole ring. These substituents can greatly influence the properties and reactivity of the compound .

Synthesis Analysis

The synthesis of imidazole derivatives often involves the formation of the imidazole ring through cyclization reactions . The substituents can then be introduced through various functional group transformations .Molecular Structure Analysis

The molecular structure of an imidazole derivative can be determined using techniques such as NMR spectroscopy, X-ray crystallography, and mass spectrometry . The presence of different substituents can be confirmed through these techniques .Chemical Reactions Analysis

Imidazole derivatives can participate in a variety of chemical reactions, including nucleophilic substitutions, electrophilic substitutions, and redox reactions . The reactivity of the compound can be influenced by the nature and position of the substituents .Physical and Chemical Properties Analysis

The physical and chemical properties of an imidazole derivative, such as its melting point, boiling point, solubility, and stability, can be determined through various experimental techniques . These properties can be influenced by the nature and position of the substituents .Wissenschaftliche Forschungsanwendungen

Host for Anions

Imidazole derivatives have been structurally characterized for their potential as versatile hosts for various anions. The study by Nath and Baruah (2012) on an imidazole-containing bisphenol demonstrates how these compounds can form salts with different acids, facilitated by electrostatic and weak interactions in their solid-state structures. Such interactions highlight the utility of imidazole derivatives in creating structured materials with potential applications in ion exchange, catalysis, and sensor technologies (Nath & Baruah, 2012).

Catalysts in Synthesis

Imidazole compounds serve as efficient catalysts in organic synthesis. For example, the work by Khaligh (2014) explores the use of 3-methyl-1-sulfonic acid imidazolium hydrogen sulfate as a catalyst for synthesizing polyhydroquinoline derivatives. This highlights the role of imidazole derivatives in facilitating clean, simple, and high-yield synthesis processes, emphasizing their importance in green chemistry and pharmaceutical manufacturing (Khaligh, 2014).

Fluorescence Sensing

Imidazole frameworks are used in fluorescence sensing, particularly for detecting specific chemicals. Shi et al. (2015) synthesized novel imidazole dicarboxylate-based lanthanide frameworks that show selective sensitivity to benzaldehyde derivatives. These complexes exhibit sharp emission bands, making them suitable as fluorescence sensors. Such properties are invaluable in environmental monitoring, medical diagnostics, and chemical processing (Shi et al., 2015).

Material Science

In material science, imidazole derivatives are explored for their structural and electronic properties. The synthesis and photochromism study of imidazole dimers by Bai et al. (2010) is an example where the compounds exhibit changeable optical properties under light irradiation. Such characteristics are crucial for developing smart materials, optical storage devices, and sensors (Bai et al., 2010).

Environmental Applications

Imidazole-based ionic liquids have been proposed as solvents for extractive desulfurization of fuel, indicating their potential in environmental remediation and processing industries. Jiang et al. (2008) demonstrated that imidazole-based alkylphosphate ionic liquids are effective in removing sulfur compounds from fuel, showcasing their utility in reducing pollution and improving air quality (Jiang et al., 2008).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

The study of imidazole derivatives is a vibrant field of research, with potential applications in medicinal chemistry, materials science, and other areas . Future research could focus on the synthesis of new imidazole derivatives, the exploration of their reactivity, and the investigation of their biological activity .

Eigenschaften

IUPAC Name |

1-(4-ethoxy-2,3-dimethylphenyl)sulfonyl-4-methylimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O3S/c1-5-19-13-6-7-14(12(4)11(13)3)20(17,18)16-8-10(2)15-9-16/h6-9H,5H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRVOUDGYRBYBPV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=C(C=C1)S(=O)(=O)N2C=C(N=C2)C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[2-(4-ethylpiperazin-1-yl)ethyl]-8-[(4-methyl-1H-pyrrol-2-yl)carbonyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5600625.png)

![N-[4-(diethylamino)phenyl]-4-methylbenzamide](/img/structure/B5600641.png)

![1,3-DIMETHYL-2-SULFANYLIDENE-5-[(THIOPHEN-2-YL)METHYLIDENE]-1,3-DIAZINANE-4,6-DIONE](/img/structure/B5600649.png)

![({5-[1-(2,3-dihydro-1-benzofuran-5-ylcarbonyl)piperidin-3-yl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)dimethylamine](/img/structure/B5600653.png)

![9-(1-benzofuran-2-ylmethyl)-2-(pyridin-4-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5600655.png)

![N-(3,4-dimethylphenyl)-N'-[(E)-(4-propan-2-yloxyphenyl)methylideneamino]oxamide](/img/structure/B5600657.png)

![N~1~-(5-acetyl-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl)-N~2~,N~2~-diethylglycinamide](/img/structure/B5600664.png)

![N-[(E)-(5-bromothiophen-2-yl)methylideneamino]-2-iodobenzamide](/img/structure/B5600665.png)

![[(E)-[3-(4-fluorophenyl)-1-phenylpyrazol-4-yl]methylideneamino]urea](/img/structure/B5600667.png)

![1-[(2,6-Dichlorophenyl)methyl]piperidine-4-carboxamide](/img/structure/B5600684.png)